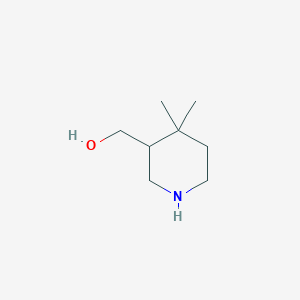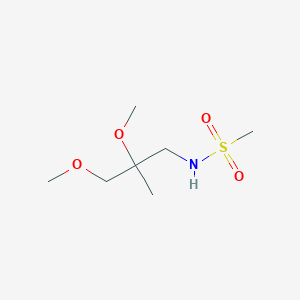![molecular formula C14H23N2NaO4 B2456095 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate CAS No. 2197052-53-0](/img/structure/B2456095.png)
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate, also known as Boc-piperazine-cyclopropylacetic acid sodium salt, is a chemical compound that has been widely used in scientific research applications.
Mecanismo De Acción
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetatene-cyclopropylacetic acid sodium salt is not fully understood. However, it has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential as a treatment for Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
Biochemical and Physiological Effects:
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetatene-cyclopropylacetic acid sodium salt has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. It has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetatene-cyclopropylacetic acid sodium salt in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetatene-cyclopropylacetic acid sodium salt. One area of focus could be the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. Another area of focus could be the development of compounds that target other enzymes involved in neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetatene-cyclopropylacetic acid sodium salt and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetatene-cyclopropylacetic acid sodium salt involves the reaction of cyclopropylacetic acid with Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetatene and sodium hydroxide. The reaction takes place in anhydrous ethanol at room temperature and yields a white crystalline product. The purity of the compound can be confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetatene-cyclopropylacetic acid sodium salt has been used in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been used as a building block in the synthesis of other compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
sodium;2-cyclopropyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.Na/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)11(12(17)18)10-4-5-10;/h10-11H,4-9H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTHQPQXYLXGBF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2CC2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline](/img/structure/B2456015.png)
![(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456016.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2456019.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456022.png)


![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester](/img/structure/B2456027.png)



![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2456032.png)
![N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2456034.png)
